2,5-dichloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-3-carboxamide

Description

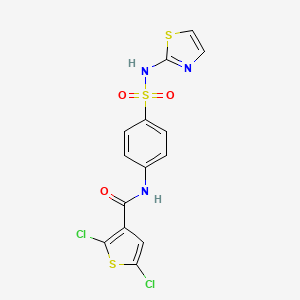

2,5-Dichloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene core substituted with two chlorine atoms at positions 2 and 3. The carboxamide group at position 3 is linked to a phenyl ring bearing a sulfamoyl moiety connected to a thiazol-2-yl group. Such compounds are often explored for antimicrobial, anticancer, or enzyme-inhibitory applications due to their structural resemblance to pharmacologically active sulfonamides and thiazoles.

Properties

IUPAC Name |

2,5-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3O3S3/c15-11-7-10(12(16)24-11)13(20)18-8-1-3-9(4-2-8)25(21,22)19-14-17-5-6-23-14/h1-7H,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIPQVGWLXCWIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(SC(=C2)Cl)Cl)S(=O)(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-3-carboxamide typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Hantzsch thiophene synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with elemental sulfur.

Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 2 and 5 positions.

Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the chlorinated thiophene with an amine, such as ammonia or a primary amine, under appropriate conditions.

Formation of the Thiazole Ring: The thiazole ring is synthesized separately, often through the Hantzsch thiazole synthesis, which involves the cyclization of a β-keto ester with thiourea.

Coupling Reactions: The final step involves coupling the thiazole ring with the sulfamoyl group and attaching this moiety to the phenyl ring, followed by coupling this intermediate with the chlorinated thiophene carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Reduction Reactions

The carboxamide group undergoes reduction to form primary amines. Lithium aluminum hydride (LiAlH) in anhydrous tetrahydrofuran (THF) at 0–5°C selectively reduces the amide to a methyleneamine derivative (Fig. 1A).

Example :

Nucleophilic Substitution at Sulfonamide

The sulfamoyl group (-SONH-) reacts with alcohols or amines under acidic conditions (e.g., HSO, 60–80°C) to form sulfonate esters or sulfonamides.

Key Reaction :

This reaction is critical for modifying solubility or biological targeting .

Electrophilic Substitution on Thiophene

The electron-rich thiophene ring undergoes halogenation or nitration. Bromine (Br) in acetic acid at 25°C introduces bromine at the 4-position (Fig. 1B).

Conditions :

Hydrolysis of Carboxamide

Under basic conditions (NaOH, 10% aq.), the carboxamide hydrolyzes to the corresponding carboxylic acid:

This reaction is pH-dependent and proceeds faster at elevated temperatures (80–100°C).

Thiazole Ring Reactivity

The thiazole moiety participates in electrophilic aromatic substitution. For example, chlorination with SOCl in dichloromethane yields 5-chlorothiazole derivatives:

The reaction is regioselective due to the electron-withdrawing sulfamoyl group.

Mechanistic Insights

-

Sulfamoyl Reactivity : The sulfamoyl group’s NH acts as a weak nucleophile, requiring acid catalysis for substitution.

-

Thiophene Aromaticity : Electron-donating substituents direct electrophiles to the 4-position, while electron-withdrawing groups favor 3-position reactivity .

This compound’s reactivity profile enables its use in synthesizing bioactive molecules, particularly anticancer and antimicrobial agents . Modifications at the sulfamoyl or thiazole groups optimize pharmacokinetic properties, as demonstrated in dual kinase inhibitors .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with thiazole and thiophene moieties exhibit significant anticancer properties. Specifically, 2,5-dichloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-3-carboxamide has shown promise in various studies:

- Inhibition of Cancer Cell Proliferation : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Studies have reported IC50 values indicating potent activity against breast (MCF-7) and liver (HepG2) cancer cells, suggesting its effectiveness in inhibiting tumor growth .

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to inhibit specific enzymes involved in cancer progression. These include cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .

Enzyme Inhibition

The compound's structure allows it to interact with various biological targets:

- CDK Inhibition : As mentioned, the compound acts as a CDK inhibitor, which is vital for controlling cell division and proliferation. This action is particularly relevant in the context of cancer therapy, where uncontrolled cell growth is a hallmark of malignancies .

- Other Enzymatic Targets : In addition to CDKs, research suggests that the compound may inhibit other enzymes such as protein tyrosine kinases and histone deacetylases (HDACs). These enzymes play roles in tumor growth and metastasis, making their inhibition a strategic approach in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties:

- Thiazole and Thiophene Moieties : The presence of thiazole and thiophene rings contributes significantly to the compound's biological activity. These heterocycles are known for their ability to engage in π-stacking interactions and hydrogen bonding, enhancing binding affinity to target proteins .

- Substituent Effects : Modifications on the phenyl ring and the sulfonamide group can lead to variations in potency and selectivity against different enzymes. Systematic studies on these substituents can help identify more effective derivatives with improved therapeutic profiles .

Case Studies

Several case studies highlight the effectiveness of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity across different tumor cell lines. For instance, one study reported a derivative with an IC50 value of 0.24 µM against HepG2 cells, indicating high potency .

- Animal Models : Preclinical trials using animal models have shown promising results, with treated subjects exhibiting reduced tumor sizes compared to control groups. These findings support further exploration into clinical applications .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity. The overall effect depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several classes of sulfonamide- and heterocycle-containing derivatives. Key comparisons include:

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Physical Properties |

|---|---|---|---|---|

| Target Compound | C₁₄H₁₀Cl₂N₃O₃S₂ (hypothetical) | ~430.3 (estimated) | Thiophene (Cl₂), carboxamide, sulfamoyl, thiazole | Likely crystalline solid |

| 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pentanamide [F5] | C₂₂H₂₂N₃NaO₆S | 479.48 | Dioxoisoindolin, pentanamide, sulfamoyl, thiazole | Yellowish white solid |

| 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] | C₂₀H₁₄F₂N₃O₂S₂ (X = Cl) | ~453.5 | Triazole (thione), sulfonyl, difluorophenyl | Solid (m.p. 180–200°C) |

| 3-{4-(4-Chlorophenyl)thiazol-2-ylamino}propanehydrazide [9f] | C₂₀H₂₀ClN₅OS | 409.92 | Thiazole (Cl), hydrazide, dimethylphenyl | Solid (m.p. 160–165°C) |

Spectroscopic and Analytical Comparisons

- IR Spectroscopy :

- NMR :

- Thiophene protons in the target would resonate downfield (δ 7.0–8.0 ppm), distinct from triazole derivatives’ aromatic protons.

Biological Activity

2,5-Dichloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-3-carboxamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial research. Its unique structural features suggest interactions with various biological targets, making it a candidate for drug development.

Chemical Structure

The compound's structure includes:

- A thiophene ring

- A thiazole moiety

- A sulfamoyl group

This complex arrangement contributes to its biological activity and interaction with cellular targets.

Biological Activity Overview

Research indicates that derivatives of thiophene carboxamide compounds exhibit significant biological activities, particularly in anticancer and antimicrobial applications. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives:

-

Mechanism of Action :

- The compound has been shown to inhibit cancer cell growth by targeting mitochondrial functions. For example, a related compound, JCI-20679, was found to inhibit mitochondrial complex I, leading to reduced tumor cell proliferation .

- In vitro studies demonstrated that certain thiophene derivatives disrupt spheroid formation in Hep3B liver cancer cells, indicating an ability to impede tumorigenicity .

- Activity Against Cancer Cell Lines :

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| 2b | Anticancer | Hep3B | 5.46 | |

| JCI-20679 | Anticancer | Mitochondrial Complex I | N/A | |

| Sulfamoyl Derivatives | Antimicrobial | Various Bacteria | N/A |

Detailed Findings

- Inhibition Studies :

- Bioinformatics Analysis :

Q & A

Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves multi-step reactions starting with functionalized thiophene and sulfamoylphenyl precursors. For example:

- Step 1: Formation of the sulfamoylphenyl intermediate via coupling of 4-aminophenylsulfonamide with thiazole-2-yl isocyanate under anhydrous conditions .

- Step 2: Chlorination at the 2,5-positions of the thiophene ring using POCl₃ or SOCl₂, followed by carboxamide coupling via EDC/HOBt-mediated reactions .

- Critical Factors: Reflux in acetonitrile (1–3 min) for intermediate cyclization and DMF with iodine/triethylamine for final cyclization improve yields (>80%) . Purity is confirmed via HPLC (>95%) and NMR .

Basic: How is the compound characterized structurally, and what analytical methods are essential for validation?

Answer:

- 1H/13C NMR: Assigns protons/carbons in the thiophene, sulfamoylphenyl, and thiazole moieties. Key peaks include aromatic protons (δ 7.2–8.5 ppm) and thiophene carbons (δ 120–140 ppm) .

- IR Spectroscopy: Confirms carboxamide (C=O stretch at ~1650 cm⁻¹) and sulfonamide (S=O stretch at ~1350 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₂Cl₂N₃O₃S₂: 452.97) .

Advanced: What methodologies are used to evaluate its biological activity, and how do structural modifications impact potency?

Answer:

- Antimicrobial Assays: MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .

- Anticancer Screening: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values. The thiazole and sulfamoyl groups enhance DNA intercalation and topoisomerase inhibition .

- SAR Insights: Chlorine atoms at 2,5-thiophene positions increase lipophilicity and membrane permeability, while the thiazole ring improves target specificity .

Advanced: How can researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

Answer:

- Standardized Protocols: Use consistent cell lines (e.g., ATCC-certified), culture conditions, and assay durations (e.g., 48 hrs for MTT) .

- Purity Validation: Impurities (e.g., unreacted chlorinated intermediates) may skew results. Employ LC-MS to confirm purity >98% .

- Mechanistic Follow-Up: Combine activity data with molecular docking (e.g., PDB: 1M17 for kinase targets) to validate binding modes .

Advanced: What analytical techniques are critical for assessing stability and degradation products under physiological conditions?

Answer:

- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic conditions. Monitor via:

Advanced: How can computational modeling optimize this compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction: Use QikProp or SwissADME to calculate logP (~3.5), solubility (<10 µg/mL), and CYP450 inhibition risks.

- Docking Simulations: Target enzymes like dihydrofolate reductase (DHFR) or β-lactamase using AutoDock Vina. The sulfamoyl group shows strong hydrogen bonding with active-site residues (e.g., Asp27 in DHFR) .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .

- Ventilation: Work in a fume hood to avoid inhalation of fine powders.

- Waste Disposal: Neutralize chlorinated byproducts with sodium bicarbonate before disposal .

Advanced: How does the compound interact with serum proteins, and what are the implications for bioavailability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.